S-Phenyl-L-cysteine
Overview
Description
S-Phenyl-L-cysteine: is an organic compound with the molecular formula C9H11NO2S 3-(Phenylthio)-L-Alanine or 4-Thia-L-homophenylalanine . This compound is characterized by the presence of a phenyl group attached to the sulfur atom of the cysteine molecule. It is a derivative of the amino acid cysteine and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
S-Phenyl-L-cysteine is regarded as having potential applicability as an antiretroviral/protease inhibitor for the human immunodeficiency virus (HIV) . The primary target of this compound is the HIV protease, an enzyme that is crucial for the life-cycle of HIV .
Mode of Action
It is believed to act in a manner similar to nelfinavir, a well-known anti-aids drug . Like nelfinavir, this compound may inhibit the HIV protease, thereby preventing the virus from maturing and proliferating .
Biochemical Pathways
This compound is synthesized from thiophenol and L-serine using a recombinant tryptophan synthase . This chemoenzymatic method involves a four-step reaction sequence starting with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, and then hydrolysis and enzymatic synthesis using tryptophan synthase . The affected pathway is the cysteine-biosynthetic pathway .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its potential role as an antiretroviral/protease inhibitor . By inhibiting the HIV protease, this compound may prevent the maturation and proliferation of HIV, thereby exerting an antiretroviral effect .
Action Environment
Biochemical Analysis
Biochemical Properties
S-Phenyl-L-cysteine interacts with a variety of enzymes and proteins, most notably tryptophan synthase . This interaction is crucial for the synthesis of this compound from thiophenol and L-serine . The nature of these interactions involves a four-step reaction sequence, including a Grignard reaction, hydrolysis, and enzymatic synthesis .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its potential role as an antiretroviral/protease inhibitor for HIV . It is believed to influence cell function by suppressing HIV protease, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes like tryptophan synthase . This interaction leads to changes in gene expression and potentially enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be long-term . The compound is stable, and its degradation over time is minimal . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of optically active compounds . It interacts with enzymes such as tryptophan synthase
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemoenzymatic Method: One of the highly efficient methods for preparing optically active S-Phenyl-L-cysteine involves the use of tryptophan synthase. The process starts with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis using tryptophan synthase.
Copper-Mediated Reaction: Another method involves reacting L-cysteine hydrochloride with a soluble single-valent copper salt and the diazonium salt of phenylamine.
Industrial Production Methods: The industrial production of this compound typically follows the chemoenzymatic method due to its higher efficiency and yield. The use of recombinant tryptophan synthase from Escherichia coli k-12 MG1655 is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Phenyl-L-cysteine can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: this compound can participate in substitution reactions, where the phenyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Compounds with different functional groups replacing the phenyl group or other substituents.
Scientific Research Applications
Chemistry:
- S-Phenyl-L-cysteine is used as a building block in peptide synthesis and other organic synthesis reactions .
Biology:
- It is used in studies related to protein structure and function, particularly in the context of sulfur-containing amino acids .
Medicine:
- This compound has potential applications as an antiretroviral/protease inhibitor for human immunodeficiency virus (HIV). Its chemical configuration is comparable to the anti-AIDS drug nelfinavir .
Industry:
Comparison with Similar Compounds
- S-Benzyl-L-cysteine
- S-Methyl-L-cysteine
- S-tert-Butylmercapto-L-cysteine
Comparison:
- S-Benzyl-L-cysteine: Similar to S-Phenyl-L-cysteine but with a benzyl group instead of a phenyl group. It is used in similar applications but may have different reactivity and properties.
- S-Methyl-L-cysteine: Contains a methyl group instead of a phenyl group. It is less bulky and may have different steric and electronic effects.
- S-tert-Butylmercapto-L-cysteine: Contains a tert-butyl group, which provides steric hindrance and may affect the compound’s reactivity and interactions.
Uniqueness: this compound is unique due to its phenyl group, which provides specific steric and electronic properties that influence its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
(2R)-2-amino-3-phenylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUBQWNJDIAEES-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187882 | |
Record name | beta-Phenylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Sigma-Aldrich MSDS] | |
Record name | S-Phenylcysteine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17692 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
34317-61-8 | |
Record name | beta-Phenylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034317618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Phenylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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